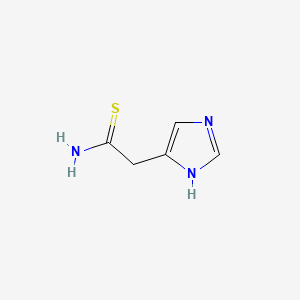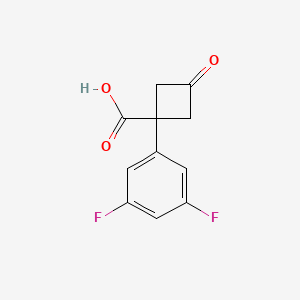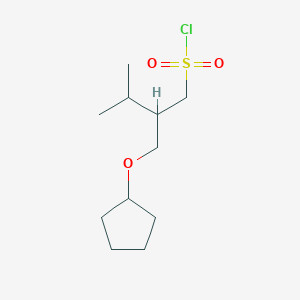
5,5-Dimethylhex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylhex-2-en-1-ol is an organic compound with the molecular formula C8H16O It is a monounsaturated alcohol characterized by a double bond at the second carbon and a hydroxyl group at the first carbon The presence of two methyl groups at the fifth carbon makes it a branched molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,5-Dimethylhex-2-en-1-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 5,5-dimethylhex-2-en-1-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Aldol Condensation: Another method involves the aldol condensation of acetone with 3-methylbutanal, followed by reduction of the resulting aldol product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form 5,5-dimethylhexan-1-ol.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: 5,5-Dimethylhex-2-en-1-one or 5,5-dimethylhex-2-enal.
Reduction: 5,5-Dimethylhexan-1-ol.
Substitution: 5,5-Dimethylhex-2-en-1-chloride or 5,5-dimethylhex-2-en-1-bromide.
Aplicaciones Científicas De Investigación
5,5-Dimethylhex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylhex-2-en-1-ol involves its interaction with various molecular targets:
Enzymatic Interactions: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylhex-5-en-1-ol
- 2-Ethenyl-2,5-dimethylhex-4-en-1-ol
- 2,5-Dimethyl-4-hexen-1-ol
Uniqueness
5,5-Dimethylhex-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its branched structure and the position of the double bond and hydroxyl group make it different from other similar compounds, leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(E)-5,5-dimethylhex-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h4-5,9H,6-7H2,1-3H3/b5-4+ |
Clave InChI |
LPVKDQZJUITFCN-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)C/C=C/CO |
SMILES canónico |
CC(C)(C)CC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


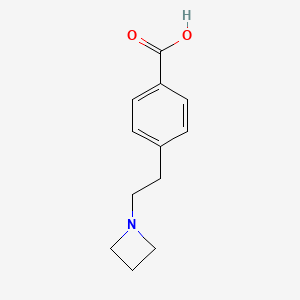

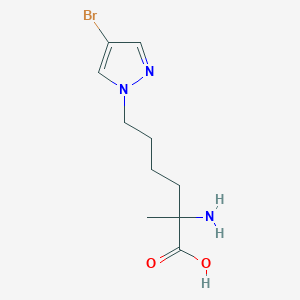
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)
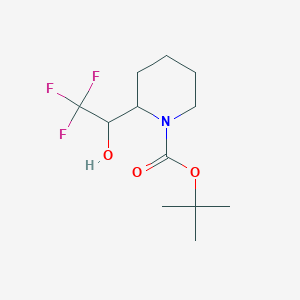
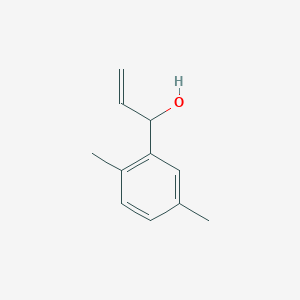

![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
